molecular formula C25H24N2O6 B034376 cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 102106-08-1

cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B034376
M. Wt: 448.5 g/mol
InChI Key: XTFPDGZNWTZCMF-FLIBITNWSA-N
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Patent
US04672068

Procedure details

3.51 g (10 mM) of 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester was mixed with 1.38 g (12 mM) of 3-aminocrotonic acid methyl ester, and heated at 120° for 3 hours. The reaction mixture was separated by silica gel column chromatography, and 3.00 g of cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (trans) was obtained (yield 67%). This derivative was recrystallized once with methanol.
Name
2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:10][C:11](=[O:26])[C:12](=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-:25])=[O:24])[CH:18]=1)[C:13]([CH3:15])=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:27][O:28][C:29](=[O:34])/[CH:30]=[C:31](\[NH2:33])/[CH3:32]>>[N+:23]([C:19]1[CH:18]=[C:17]([CH:16]2[C:30]([C:29]([O:28][CH3:27])=[O:34])=[C:31]([CH3:32])[NH:33][C:13]([CH3:15])=[C:12]2[C:11]([O:10][CH2:1][CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:26])[CH:22]=[CH:21][CH:20]=1)([O-:25])=[O:24]

Inputs

Step One
Name
2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester
Quantity
3.51 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)OC(C(C(=O)C)=CC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
1.38 g
Type
reactant
Smiles
COC(\C=C(\C)/N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was separated by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OCC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04672068

Procedure details

3.51 g (10 mM) of 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester was mixed with 1.38 g (12 mM) of 3-aminocrotonic acid methyl ester, and heated at 120° for 3 hours. The reaction mixture was separated by silica gel column chromatography, and 3.00 g of cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (trans) was obtained (yield 67%). This derivative was recrystallized once with methanol.
Name
2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:10][C:11](=[O:26])[C:12](=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-:25])=[O:24])[CH:18]=1)[C:13]([CH3:15])=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:27][O:28][C:29](=[O:34])/[CH:30]=[C:31](\[NH2:33])/[CH3:32]>>[N+:23]([C:19]1[CH:18]=[C:17]([CH:16]2[C:30]([C:29]([O:28][CH3:27])=[O:34])=[C:31]([CH3:32])[NH:33][C:13]([CH3:15])=[C:12]2[C:11]([O:10][CH2:1][CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:26])[CH:22]=[CH:21][CH:20]=1)([O-:25])=[O:24]

Inputs

Step One
Name
2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester
Quantity
3.51 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)OC(C(C(=O)C)=CC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
1.38 g
Type
reactant
Smiles
COC(\C=C(\C)/N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was separated by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OCC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.